molecular formula C11H9N3O B12882827 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine

5-(1H-benzo[d]imidazol-2-yl)furan-2-amine

Cat. No.: B12882827
M. Wt: 199.21 g/mol
InChI Key: XFJXRGIQOTYVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-benzo[d]imidazol-2-yl)furan-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and furan. Benzimidazole is a fused bicyclic ring system containing both benzene and imidazole rings, while furan is a five-membered aromatic ring with one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with glycine in the presence of hydrochloric acid under high temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(1H-benzo[d]imidazol-2-yl)furan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine is unique due to its combined structural features of both benzimidazole and furan, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)furan-2-amine

InChI

InChI=1S/C11H9N3O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,12H2,(H,13,14)

InChI Key

XFJXRGIQOTYVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.